molecular formula C13H16BF3O2 B1302313 4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane CAS No. 325142-82-3

4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B1302313
CAS No.: 325142-82-3
M. Wt: 272.07 g/mol
InChI Key: GJNOCGLTCQPYAC-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules. The compound features a boron atom within a dioxaborolane ring, which is substituted with a trifluoromethylphenyl group, enhancing its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of 3-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene or benzene. The reaction is usually carried out under reflux conditions to facilitate the formation of the dioxaborolane ring.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of high-purity starting materials and solvents is crucial to ensure the quality and consistency of the final product.

Types of Reactions:

    Substitution Reactions: The compound readily undergoes Suzuki-Miyaura cross-coupling reactions with various aryl halides, forming biaryl compounds.

    Oxidation Reactions: It can be oxidized to form boronic acids or boronate esters, which are useful intermediates in organic synthesis.

    Reduction Reactions: Under certain conditions, the trifluoromethyl group can be reduced to a difluoromethyl group, altering the compound’s reactivity and properties.

Common Reagents and Conditions:

    Palladium Catalysts: Palladium(0) complexes are commonly used in Suzuki-Miyaura reactions.

    Bases: Potassium carbonate or sodium hydroxide are often employed to deprotonate the boronic acid, facilitating the coupling reaction.

    Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used as solvents due to their ability to dissolve both organic and inorganic reactants.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Acids and Esters: Resulting from oxidation reactions.

Chemistry:

    Organic Synthesis: Used extensively in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

    Catalysis: Serves as a ligand in various catalytic systems, enhancing the efficiency of chemical transformations.

Biology and Medicine:

    Drug Development: Utilized in the synthesis of biologically active molecules, including potential drug candidates.

    Bioconjugation: Employed in the modification of biomolecules for imaging and therapeutic applications.

Industry:

    Material Science: Plays a role in the development of polymers and advanced materials with unique properties.

    Electronics: Used in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with palladium catalysts, facilitating the transfer of the aryl group to the coupling partner. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the trifluoromethyl group, resulting in different reactivity and stability.

    4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but without the trifluoromethyl substitution, affecting its electronic properties.

Uniqueness: 4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the trifluoromethyl group, which significantly enhances its reactivity and stability compared to other boronic acid derivatives. This makes it particularly useful in challenging synthetic applications where high reactivity and stability are required.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O2/c1-11(2)12(3,4)19-14(18-11)10-7-5-6-9(8-10)13(15,16)17/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNOCGLTCQPYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375257
Record name 4,4,5,5-Tetramethyl-2-[3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325142-82-3
Record name 4,4,5,5-Tetramethyl-2-[3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325142-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-[3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound (47%, oil) was prepared from 3-trifluoromethylphenylboronic acid and pinacol.
Quantity
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reactant
Reaction Step One
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reactant
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Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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